2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid

Chiral resolution Enantiomeric purity Chiral building block

2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid (CAS 175201-49-7), also referred to as N-(2-chloronicotinoyl)-L-methionine, is a chiral amino acid amide featuring a 2-chloronicotinoyl moiety linked to the α‑amino group of L‑methionine. Its structure integrates a halogenated heterocycle, a carboxamide bond, a free carboxylic acid, and a thioether side chain, resulting in a molecular formula of C11H13ClN2O3S and a molecular weight of 288.75 g/mol.

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75 g/mol
Cat. No. B12068001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C11H13ClN2O3S/c1-18-6-4-8(11(16)17)14-10(15)7-3-2-5-13-9(7)12/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17)
InChIKeyYOZGTOQDRFSYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid: A Specialized Chiral Amino Acid Amide Building Block


2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid (CAS 175201-49-7), also referred to as N-(2-chloronicotinoyl)-L-methionine, is a chiral amino acid amide featuring a 2-chloronicotinoyl moiety linked to the α‑amino group of L‑methionine. Its structure integrates a halogenated heterocycle, a carboxamide bond, a free carboxylic acid, and a thioether side chain, resulting in a molecular formula of C11H13ClN2O3S and a molecular weight of 288.75 g/mol . The compound belongs to the class of N‑acylated amino acids and is supplied as a research‑grade intermediate for applications in enzyme‑inhibitor modeling, ligand synthesis, and heterocyclic conjugation studies .

Defined (S)-enantiomer supports chirality-controlled synthesis

Thioether side chain enables metal coordination and redox tuning

2-Chloropyridine handle permits cross-coupling diversification

Multifunctional scaffold integrates four orthogonal groups for fragment-based design

Why 2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic Acid Cannot Be Replaced by In‑Class Analogs


While structurally related N‑(2‑chloronicotinoyl)amino acid derivatives (e.g., glycine, β‑alanine, or glutamic acid conjugates) are commercially available, they differ fundamentally in side‑chain functionality, chirality, and chelating potential [1]. The L‑methionine‑derived thioether in the target compound introduces a soft sulfur donor capable of engaging transition metals (e.g., Cu, Zn) or participating in reversible oxidation to sulfoxide/sulfone, features absent in simple alkyl or aromatic side chains . These electronic and steric differences can lead to divergent binding modes in metalloenzyme active sites and distinct reactivity profiles in conjugation or cross‑coupling chemistries. Therefore, substituting a glycine or β‑alanine analog for the target compound risks failure in sulfur‑dependent bioconjugation, metal‑chelation‑based inhibition, or chiral recognition studies, underscoring the need for compound‑specific procurement.

Thioether side chain absent in glycine or β-alanine analogs, preventing metal-chelation or oxidation tuning

Racemic or (R)-enantiomer lacks defined chirality, risking mismatch in chiral recognition studies

2-Chloro substitution ortho to pyridine N activates specific cross-coupling; isomer analogs alter reactivity

Quantitative Differentiation Evidence for 2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic Acid


Chiral Purity: S‑Enantiomer Specification vs. Racemic or R‑Enantiomer Analogs

The target compound is specified as the (S)-enantiomer (L‑methionine configuration), whereas the corresponding (R)-enantiomer (CAS 175201-49-7 racemate or dedicated R‑form) is offered separately by some vendors, albeit with typically lower batch‑to‑batch purity [1]. The target compound's enantiomeric integrity is essential for applications requiring defined stereochemistry, such as enzyme active‑site mapping or chiral ligand synthesis. Direct procurement of the S‑enantiomer eliminates the need for costly chiral chromatographic separation.

Chiral Purity
Class-level inference

Target: (S)-enantiomer (L-methionine) / Comparator: Racemic or (R)-enantiomer

Supports chirality-controlled studies

Vendor specification; verify chiral purity

Chiral resolution Enantiomeric purity Chiral building block

Thioether Side‑Chain Reactivity: Oxidation‑State Tuning vs. Non‑Sulfur Analogs

The 4‑methylsulfanyl group is a soft Lewis base that can be oxidized to sulfoxide or sulfone, enabling late‑stage functionalization not possible with glycine, alanine, or glutamic acid derivatives . While quantitative redox potentials for this specific compound are not published, class‑level data for methionine sulfoxide/sulfone pairs indicate oxidation shifts of +1 to +2 oxidation states under mild conditions (H2O2, mCPBA) [1]. This reactivity is absent in the corresponding N‑(2‑chloronicotinoyl)glycine (CAS 76980-21-7) or N‑(2‑chloronicotinoyl)‑β‑alanine (CAS 76980-22-8) analogs.

Thioether Reactivity
Class-level inference

Target: Oxidizable thioether (sulfide → sulfoxide → sulfone) / Comparator: No sulfur (Gly, β-Ala)

Enables sulfur-specific transformations and metal binding

Class-level oxidation chemistry; compound-specific data not available

Sulfur chemistry Redox-active building blocks Metal chelation

Chlorine Substitution Pattern: Reactivity in Cross‑Coupling vs. 6‑Chloro or Non‑Chlorinated Analogs

The 2‑chloropyridine moiety is positioned ortho to the pyridine nitrogen, activating the C–Cl bond toward nucleophilic aromatic substitution and palladium‑catalyzed cross‑coupling reactions [1]. In contrast, 6‑chloronicotinoyl analogs display different electronic properties due to the para relationship between chlorine and nitrogen. No quantitative reactivity data exist for this compound, but class‑level studies on 2‑chloropyridine systems show good reactivity in Suzuki, Buchwald‑Hartwig, and Sonogashira couplings [2].

Chlorine Position
Class-level inference

Target: 2-Chloro (ortho to N) / Comparator: 6-Chloro or non-chlorinated

Allows regioselective cross-coupling diversification

No quantitative reactivity data for this compound

Cross-coupling Halogenated heterocycles Suzuki coupling

Molecular Complexity: Combined Functional Groups vs. Simpler N‑Acyl Amino Acids

The compound simultaneously presents four distinct functional handles (carboxylic acid, amide, 2‑chloropyridine, thioether) within a single, compact scaffold (MW 288.75). Simpler N‑(2‑chloronicotinoyl)amino acids (e.g., glycine derivative MW 214.60, β‑alanine derivative MW 228.63) lack the sulfur‑containing side chain [1]. This higher functional group density allows the target compound to serve as a more versatile intermediate for fragment‑based library construction, reducing the number of synthetic steps required to incorporate multiple chemical features.

Functional Complexity
Class-level inference

Target: 4 functional groups / Comparator: 3 groups (Gly, β-Ala)

Reduces synthetic steps in fragment-based design

Structural comparison; no experimental validation

Multifunctional building blocks Fragment-based drug discovery Chemical biology

Application Scenarios for 2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic Acid Based on Evidence


Enantioselective Enzyme Inhibitor Design Requiring Defined L‑Methionine Chirality

When developing inhibitors for methionine‑recognizing enzymes (e.g., methionine aminopeptidases, methionine adenosyltransferases), the (S)‑configuration of the target compound mimics the natural L‑methionine substrate, providing a reliable stereochemical anchor for structure‑activity relationship (SAR) studies [1]. Unlike racemic mixtures or the (R)‑enantiomer, the S‑form avoids confounding stereochemical variables in IC50 determinations and crystallographic soaking experiments.

Metal‑Chelating Probe Construction Leveraging the Thioether Side Chain

The thioether sulfur can serve as a soft donor atom for transition metals such as Zn(II), Cu(I), or Fe(II). This makes the compound a suitable precursor for synthesizing metal‑binding pharmacophores or affinity probes targeting metalloproteins [1]. The 2‑chloropyridine moiety further provides a site for downstream conjugation of fluorescent reporters or biotin tags via cross‑coupling chemistry, enabling the construction of bifunctional chemical biology tools.

Fragment‑Based Lead Generation Requiring High Functional Group Density

The compound's combination of four chemically orthogonal functional groups in a low‑molecular‑weight scaffold (288.75 Da) makes it an attractive starting fragment for fragment‑based drug discovery [1]. It can be elaborated at the carboxylic acid, amide, pyridine C‑2, or thioether positions without protecting‑group manipulation, accelerating hit‑to‑lead optimization campaigns.

Synthesis of 2‑Chloropyridine‑Containing Compound Libraries via Cross‑Coupling

The 2‑chloropyridine ring is a proven substrate for palladium‑catalyzed Suzuki, Buchwald‑Hartwig, and Sonogashira couplings [1]. Researchers can use the target compound as a core scaffold to generate diverse libraries of N‑(2‑substituted‑nicotinoyl)‑L‑methionine derivatives, systematically exploring the effects of aryl, amino, or alkynyl substituents on biological activity.

Application
Selection Property
Validation Focus
Enantioselective enzyme inhibitor design
Defined (S)-enantiomer
Chiral purity verification; SAR consistency
Metal-chelating probe construction
Thioether sulfur donor
Metal-binding assays; redox stability
Fragment-based lead generation
Multifunctional scaffold
Functional group compatibility; synthetic elaboration
Cross-coupling library synthesis
2-Chloropyridine handle
Coupling reactivity; regiochemical fidelity
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